![molecular formula C12H18ClNO B1421099 3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1185298-42-3](/img/structure/B1421099.png)
3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15NO•HCl and a molecular weight of 213.70 . It is used in scientific research and offers diverse applications, from drug synthesis to biomedical studies, owing to its unique properties and structural versatility .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of “3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride” has a molecular weight of 213.70 . It is a liquid at normal shipping temperature .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives are widely recognized for their applications in medicinal chemistry, serving as building blocks for a variety of biologically active compounds. Their saturated five-membered ring structure contributes to their 3D profile, enhancing interactions with biological targets. Pyrrolidine derivatives have been explored for their potential in treating human diseases, with research spanning from novel synthetic methods to detailed biological activity evaluations (Li Petri et al., 2021).
Pyrrolidine and Its Role in Pharmacology
The incorporation of the pyrrolidine ring into pharmacological agents is associated with a variety of therapeutic effects. Due to the ring's sp3-hybridization, it allows efficient exploration of pharmacophore space, contributing to stereochemistry and enhanced drug-likeness. This structural motif is found in compounds targeting various diseases, indicating the versatility and potential of pyrrolidine-containing molecules in drug development (Li Petri et al., 2021).
Analytical Techniques for Pyrrolidine Derivatives
Research on pyrrolidine derivatives, including those similar to "3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride," often involves advanced analytical techniques to understand their biotransformation and interaction with biological systems. Techniques such as chromatography-mass spectrometry are crucial for identifying and quantifying these compounds in biological fluids, providing insights into their pharmacokinetics and pharmacodynamics (Synbulatov et al., 2019).
Propiedades
IUPAC Name |
3-[(4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-12(5-3-10)14-9-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLXKOJQRTWOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1185298-42-3 | |
| Record name | Pyrrolidine, 3-[(4-methylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
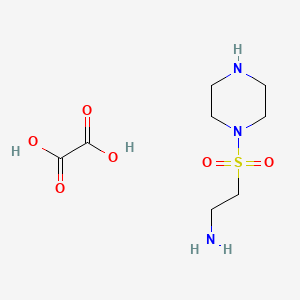
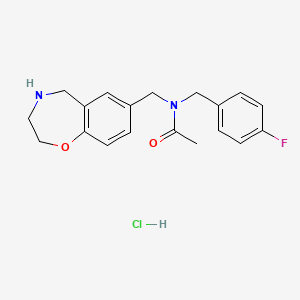
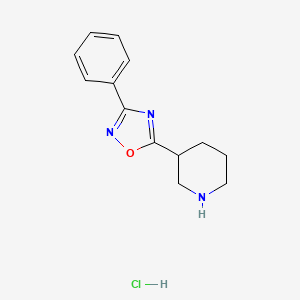
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
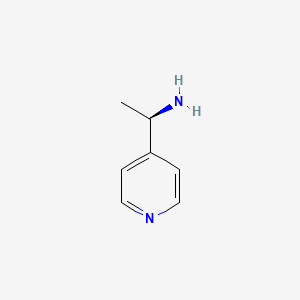
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
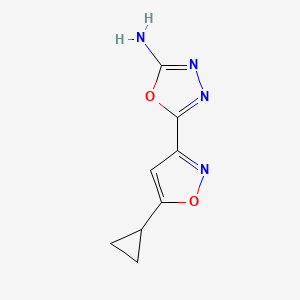
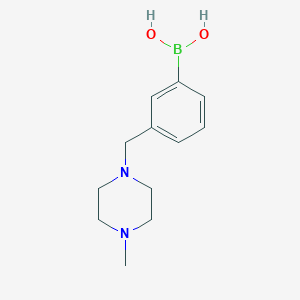
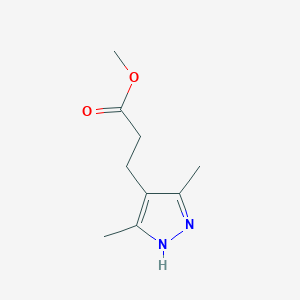
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)